Enterocin NKR-5-3B was isolated from Enterococcus faecium NKR-5-3, which is commonly found in fermented foods. The production of this bacteriocin has been linked to its role in microbial competition within these environments, providing an advantage over other microorganisms.
Enterocin NKR-5-3B belongs to the class of circular bacteriocins, characterized by their unique circular structure that enhances their stability against proteolytic enzymes. This classification is part of a broader category of enterocins, which are further divided based on their structure and mechanism of action.
The synthesis of Enterocin NKR-5-3B involves the following steps:
The extraction process typically involves:
The molecular structure of Enterocin NKR-5-3B features a compact hydrophobic core surrounded by four helical segments, which contribute to its stability and antimicrobial activity. The circular nature of the molecule protects it from degradation by proteases, enhancing its efficacy in various environments.
The three-dimensional structure has been characterized using techniques such as nuclear magnetic resonance spectroscopy and circular dichroism, revealing critical insights into its stability and interaction with target bacteria .
Enterocin NKR-5-3B exhibits antimicrobial activity primarily through pore formation in target bacterial membranes, leading to cell lysis. This mechanism is facilitated by the interaction between the positively charged regions of the bacteriocin and negatively charged components of bacterial membranes.
The bacteriocin's effectiveness can be influenced by factors such as pH, temperature, and ionic strength. Stability studies indicate that Enterocin NKR-5-3B retains activity under a wide range of conditions, making it suitable for food preservation applications .
The mechanism of action involves:
Research indicates that Enterocin NKR-5-3B is particularly effective against Listeria monocytogenes, Staphylococcus aureus, and other foodborne pathogens, highlighting its potential as a biopreservative .
Relevant analyses have shown that Enterocin NKR-5-3B maintains its structural integrity and antimicrobial properties under diverse environmental conditions .
Enterocin NKR-5-3B has several promising applications:
Research continues to uncover additional applications for Enterocin NKR-5-3B in both food science and medicine, underscoring its significance as a multifunctional bioactive compound .
Enterocin NKR-5-3D (Ent53D) is a ribosomally synthesized bacteriocin produced by Enterococcus faecium NKR-5-3. Its biosynthesis initiates as a linear 87-amino-acid prepeptide encoded by the enkD gene. This precursor consists of an N-terminal leader peptide (23 residues) and a C-terminal core peptide (64 residues), which undergoes unique post-translational cyclization to form a head-to-tail covalent bond between Leu²⁴ and Trp⁸⁷. This linkage generates a circular backbone that confers exceptional stability against thermal, pH, and proteolytic degradation [3] [7].
Nuclear magnetic resonance (NMR) studies of the homologous Ent53B (PDB ID: 2MP8) reveal that cyclization stabilizes a compact tertiary structure featuring four α-helical bundles enclosing a hydrophobic core. This architecture enables membrane pore formation and resistance to proteases like trypsin and pepsin [3] [7]. Mutagenesis experiments demonstrate that cyclization efficiency depends critically on hydrophobic residues at the cleavage-ligation site (e.g., Leu¹). Substitutions with helix-promoting residues (Ala, Ile, Val, Phe) permit cyclization, while polar residues disrupt processing [10]. The leader peptide acts as a conformational scaffold, facilitating enzyme recognition; truncations impair cyclization despite intact cleavage sites [10].
Ent53D is part of a complex biosynthetic operon within a 9-kb gene cluster in E. faecium NKR-5-3. This cluster includes five core genes: enkD (structural gene), enkD1–enkD4 (biosynthetic and immunity genes), and overlaps with the ent53ACDZ operon responsible for multiple bacteriocins [4] [6] [9]. The ent53ACDZ cluster spans 13 kb and encodes:
Table 1: Genetic Organization of the Enterocin NKR-5-3D Biosynthetic Cluster
Gene | Function | Protein Role |
---|---|---|
enkD | Structural gene | Encodes 87-aa prepeptide (leader + core) |
enkD1 | Putative processing enzyme | ATP-dependent protease domain; cleaves leader peptide |
enkD2 | Membrane-associated protein | Anchors cyclization complex; facilitates transport |
enkD3 | Oxidoreductase | Forms disulfide bonds; stabilizes core peptide conformation |
enkD4 | Immunity protein | Binds Ent53D to prevent pore formation in producer strain |
enkT | ABC transporter | Exports mature Ent53D across the membrane |
Genome mining of marine-derived enterococci confirms conservation of similar clusters in E. avium and E. mundtii, suggesting evolutionary optimization for multi-bacteriocin production [9].
Maturation of Ent53D requires a dedicated enzyme complex (EnkD1–D4) that executes coupled cleavage-ligation. The leader peptide is excised by EnkD1, a serine protease, while EnkD2 and EnkD3 mediate ATP-dependent ligation of the N- and C-termini. This occurs via a transpeptidation mechanism where Leu²⁴ (N-terminus) and Trp⁸⁷ (C-terminus) form a peptide bond without leaving the ribosome [4] [10].
The leader peptide (MKKKIALFIAVALVFSAAQAADV) is indispensable for processing. Its hydrophobic core stabilizes the precursor’s conformation, enabling recognition by EnkD1–D4. Experimental fusions of the Ent53D leader to non-cognate propeptides (e.g., circularin A) fail to cyclize, indicating strict substrate specificity [10]. Post-cyclization, the mature peptide adopts its active structure through hydrophobic collapse and helix bundling, driven by the GRAVY index (0.887) and cationic charge (+5 at pH 7) [5].
Heterologous production of Ent53D has been achieved in Enterococcus faecalis JH2-2 and Lactococcus lactis NZ9000 using plasmid-based systems (e.g., pMG36c vector). Full maturation requires co-expression of enkD, enkD1, enkD2, enkD3, and enkD4. Omission of any component abolishes active Ent53D, confirming the multi-enzyme nature of cyclization [4].
Table 2: Heterologous Expression Efficiency in Different Host Systems
Host Strain | Vector | Promoter | Genes Expressed | Ent53D Yield (μg/L) | Cyclization Efficiency |
---|---|---|---|---|---|
E. faecalis JH2-2 | pMG36c | P32 | enkD | Undetectable | None |
L. lactis NZ9000 | pMG36c | P32 | enkD+D1+D2+D3+D4 | 120 ± 15 | >95% |
L. lactis IL1403 | pIL253 | Constitutive | enkD+D1+D2+D3+D4 | 85 ± 10 | 80% |
E. coli BL21(DE3) | pET28a | T7 | enkD+D1+D2+D3+D4 | 25 ± 5 | 40% |
Challenges include promoter compatibility and cytotoxicity. L. lactis with nisin-inducible promoters (Pnis) achieves moderate yields but risks host lysis. Synthetic production (e.g., NovoPro Labs) offers an alternative, yielding 95.8% pure peptide after HPLC purification, though trifluoroacetic acid (TFA) residues in synthetic batches may interfere with biological assays [5].
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